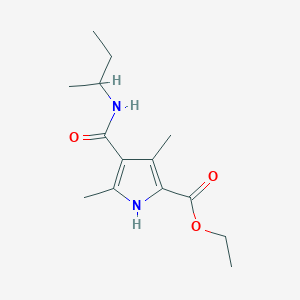
ethyl 4-(sec-butylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpyrrole-2-carboxylic acid with butan-2-yl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization ensures the isolation of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3,5-DIMETHYL-4-[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]-1H-PYRROLE-2-CARBOXYLATE
- METHYL 3,5-DIMETHYL-4-[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]-1H-PYRROLE-2-CARBOXYLATE
Uniqueness
ETHYL 4-[(BUTAN-2-YL)CARBAMOYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its butan-2-yl carbamoyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
ethyl 4-(butan-2-ylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-6-8(3)15-13(17)11-9(4)12(16-10(11)5)14(18)19-7-2/h8,16H,6-7H2,1-5H3,(H,15,17) |
InChI Key |
VIWXAIVDGXAWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=C(NC(=C1C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















